3-(4-nitrophenoxy)Benzonitrile
Overview
Description
3-(4-nitrophenoxy)Benzonitrile: It is a nitrophenyl ether derivative that has been widely studied for its physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-nitrophenoxy)Benzonitrile typically involves the reaction of 4-nitrophenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production methods for benzonitriles often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-nitrophenoxy)Benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(4-nitrophenoxy)Benzonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers .
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory and anti-tumor properties .
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .
Mechanism of Action
The mechanism of action of 3-(4-nitrophenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in reactions that modify proteins and nucleic acids .
Comparison with Similar Compounds
- 4-(4-nitrophenoxy)Benzonitrile
- 3-(4-nitrophenoxy)Phenol
- 3-(4-nitrophenoxy)Aniline
Comparison: 3-(4-nitrophenoxy)Benzonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-(4-nitrophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUJVTKZUNIFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720680 | |
Record name | 3-(4-Nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17076-74-3 | |
Record name | 3-(4-Nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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